molecular formula C21H18BrNO3S2 B11683347 (5Z)-5-{3-[2-(4-bromophenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{3-[2-(4-bromophenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11683347
M. Wt: 476.4 g/mol
InChI Key: YMTDXRIWOODTPX-RGEXLXHISA-N
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Description

The compound (5Z)-5-({3-[2-(4-BROMOPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule with potential applications in various fields of scientific research. This compound features a thiazolidinone core, which is known for its biological activity, and a bromophenoxy group, which can enhance its reactivity and specificity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-({3-[2-(4-BROMOPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the thiazolidinone core: This can be achieved by reacting a suitable thioamide with an α-halo ketone under basic conditions.

    Introduction of the bromophenoxy group: This step involves the nucleophilic substitution of a bromophenol derivative with an appropriate ethoxy group.

    Final assembly: The final step involves the condensation of the intermediate products to form the desired compound under controlled conditions, such as refluxing in an appropriate solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-({3-[2-(4-BROMOPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone core can be oxidized to form sulfoxides or sulfones.

    Reduction: The double bond in the prop-2-en-1-yl group can be reduced to form the corresponding alkane.

    Substitution: The bromophenoxy group can participate in nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Saturated alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, (5Z)-5-({3-[2-(4-BROMOPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE can be studied for its potential biological activity. Compounds with thiazolidinone cores have been shown to exhibit antimicrobial, anti-inflammatory, and anticancer properties.

Medicine

In medicine, this compound may be investigated for its therapeutic potential. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where thiazolidinone derivatives have shown efficacy.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a catalyst in various chemical processes. Its unique reactivity profile makes it suitable for applications in polymer chemistry and material science.

Mechanism of Action

The mechanism of action of (5Z)-5-({3-[2-(4-BROMOPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The thiazolidinone core can bind to enzymes or receptors, modulating their activity. The bromophenoxy group can enhance binding specificity and affinity, leading to more potent biological effects. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-5-({3-[2-(4-BROMOPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is unique due to its combination of a thiazolidinone core and a bromophenoxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H18BrNO3S2

Molecular Weight

476.4 g/mol

IUPAC Name

(5Z)-5-[[3-[2-(4-bromophenoxy)ethoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H18BrNO3S2/c1-2-10-23-20(24)19(28-21(23)27)14-15-4-3-5-18(13-15)26-12-11-25-17-8-6-16(22)7-9-17/h2-9,13-14H,1,10-12H2/b19-14-

InChI Key

YMTDXRIWOODTPX-RGEXLXHISA-N

Isomeric SMILES

C=CCN1C(=O)/C(=C/C2=CC(=CC=C2)OCCOC3=CC=C(C=C3)Br)/SC1=S

Canonical SMILES

C=CCN1C(=O)C(=CC2=CC(=CC=C2)OCCOC3=CC=C(C=C3)Br)SC1=S

Origin of Product

United States

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